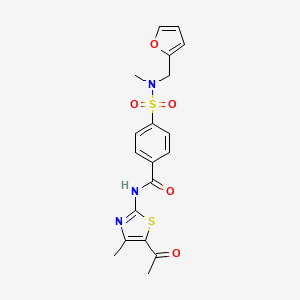

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a thiazole ring (5-acetyl-4-methylthiazol-2-yl) and a sulfamoyl group modified with furan-2-ylmethyl and methyl substituents. This structure integrates multiple pharmacophoric elements, including the thiazole moiety (associated with antimicrobial and antitumor activity) and the sulfamoyl group (linked to enzyme inhibition, particularly carbonic anhydrases) . The furan substituent may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-12-17(13(2)23)28-19(20-12)21-18(24)14-6-8-16(9-7-14)29(25,26)22(3)11-15-5-4-10-27-15/h4-10H,11H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJNKKHIGAKKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a furan moiety linked via a sulfamoyl group. The structural formula is represented as follows:

This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Similar thiazole derivatives have been reported to possess antimicrobial properties. For instance, compounds with thiazole structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Cytotoxicity : Initial studies indicate that N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The presence of the thiazole ring may allow for interaction with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Signaling Pathways : By influencing signaling cascades associated with inflammation and apoptosis, this compound could play a role in regulating cellular responses to stress and injury .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Notable findings include:

- A study on thiazole derivatives indicated that modifications to the thiazole structure could enhance antimicrobial potency. The introduction of various substituents was found to significantly impact the activity against microbial pathogens .

- In another research effort, compounds similar to N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide were evaluated for their anti-inflammatory properties in animal models, demonstrating reduced levels of inflammatory markers in treated subjects compared to controls .

Comparative Analysis

A comparison table of structurally similar compounds and their reported biological activities is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)-3-(furan-2-yl)propanamide | Thiazole ring with furan | Antimicrobial, anti-inflammatory |

| N-(5-acetyl-4-methylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide | Thiazole and sulfonamide | Cytotoxicity against cancer cells |

| N-(5-acetyl-4-methylthiazol-2-yl)-5-nitrobenzothiophene | Nitro group addition | Enhanced antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs based on structural motifs and synthetic strategies.

Benzamide-Thiazole Hybrids

Example Compound : N-(5-acetyl-4-methylthiazol-2-yl)benzamide (1b)

- Core Structure : Benzamide linked to a 4-methylthiazole ring.

- Key Differences : Lacks the sulfamoyl and furan groups present in the target compound.

- Synthesis : Prepared via published N-acylation methods using benzoyl chloride derivatives. Spectral data (IR, NMR) confirmed structural integrity .

Sulfamoyl-Containing Azolyl Derivatives

Example Compounds :

- Compound 5: N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide

- Compound 6: N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyl-thiazol-2-yl)benzamide

- Structural Comparison: Shared Features: Benzamide core, sulfamoyl group, and azole rings (oxazole/thiazole).

- Synthesis : Sulfamoyl groups introduced via reaction of heteroaryl amines with chlorides under ultrasonication using DMAP in DCM . This method contrasts with the target compound’s likely route, which may involve stepwise N-alkylation of the sulfamoyl group.

Thiazolidinone-Benzamide Derivatives

Example Compound : (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide

- Core Structure: Benzamide conjugated to a thiazolidinone ring.

- Key Differences: The thiazolidinone ring (a cyclic sulfonamide) differs from the acetylated thiazole in the target compound. The dioxo group in thiazolidinone may confer distinct hydrogen-bonding capabilities.

- Synthesis : Carbodiimide-mediated coupling (EDCl/HOBt) of benzoic acid derivatives with amines, a method applicable to the target compound’s benzamide formation .

Research Findings and Implications

- Bioactivity Potential: Sulfamoyl groups in Compounds 5–7 are associated with sulfonamide-based inhibitors (e.g., carbonic anhydrase), suggesting the target compound may share similar targets. However, the furan substituent could redirect selectivity.

- Synthetic Efficiency : Ultrasonication methods offer faster reaction times compared to traditional heating, a strategy that could be adapted for the target compound’s synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.